[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
CAS No.: 2031259-42-2
Cat. No.: VC3143718
Molecular Formula: C8H11Cl2N5
Molecular Weight: 248.11 g/mol
* For research use only. Not for human or veterinary use.
![[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride - 2031259-42-2](/images/structure/VC3143718.png)
Specification
CAS No. | 2031259-42-2 |
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Molecular Formula | C8H11Cl2N5 |
Molecular Weight | 248.11 g/mol |
IUPAC Name | (1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H |
Standard InChI Key | NMDOYUVJQCVFDZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl |
Canonical SMILES | C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The structure of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride comprises several key structural elements that contribute to its chemical behavior and potential biological activities:
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A 1,2,3-triazole core: A five-membered aromatic heterocycle containing three adjacent nitrogen atoms
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A pyridine substituent: Connected directly to the N1 position of the triazole via the meta (3-) position
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A methanamine group: Attached to the C4 position of the triazole ring
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Dihydrochloride salt form: Two hydrochloride counterions that neutralize the basic nitrogen atoms
The triazole ring system is particularly noteworthy in medicinal chemistry as it provides multiple coordination sites for hydrogen bonding and can interact with various biological targets. Additionally, the presence of both the pyridine ring and the primary amine group creates a molecule with multiple potential interaction points with biological systems.
Property | Expected Characteristic | Basis for Estimation |
---|---|---|
Molecular Formula | C8H9N5·2HCl | Based on chemical structure |
Appearance | Crystalline solid | Typical for similar organic salts |
Water Solubility | High | Dihydrochloride salt form enhances water solubility |
Stability | Stable at room temperature | Based on similar heterocyclic compounds |
pH in Solution | Acidic | Presence of hydrochloride counterions |
Melting Point | Likely >200°C | Typical for similar salt forms |
The compound contains multiple basic nitrogen atoms that can participate in acid-base reactions, including the pyridine nitrogen, triazole nitrogens, and the primary amine. As a dihydrochloride salt, it would be expected to exhibit enhanced water solubility compared to its free base form, making it more suitable for biological testing and pharmaceutical applications.
Supplier | Location | Company Size (Employees) | Certifications |
---|---|---|---|
Wuhan BJM Pharm Inc. | Not specified | 51-100 | Not specified |
Hangzhou Chungyo Chemicals Co., Ltd. | Not specified | 51-100 | Not specified |
Shanghai Kangxin Chemical Co. | Not specified | 11-50 | Kosher |
Sichuan Hengkang | Not specified | 51-100 | Not specified |
LUYUNJIA CHEMISTRY XIAMEN LIMITED | Not specified | 5-10 | Not specified |
Hebei Longbang Technology Co., Ltd | Not specified | 51-100 | Not specified |
Cosmo Chemistry India | Not specified | 11-50 | Not specified |
Changzhou Xuanming Pharmaceutical Techno | Not specified | 11-50 | Not specified |
The diversity of suppliers ranges from small operations with 5-10 employees to medium-sized companies with 51-100 employees . This widespread commercial availability facilitates research access to the compound for various applications in medicinal chemistry, material science, and other fields of chemical research.
Synthetic Approach | Key Reaction | Potential Advantages | Potential Challenges |
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Click Chemistry | CuAAC reaction | High yield, mild conditions, regioselective | Requires handling of azides |
N-Arylation | Copper or palladium-catalyzed coupling | Direct approach | May require harsh conditions, lower yield |
C4-Functionalization | Lithiation followed by electrophilic substitution | Site-specific functionalization | Regioselectivity issues, multiple steps |
Huisgen Variation | Thermal or ruthenium-catalyzed cycloaddition | Alternative catalyst options | Potential regioselectivity issues |
The choice of synthetic route would likely depend on factors such as available starting materials, scale requirements, and specific structural modifications desired.
Structural Modification | Effect on Activity | Potential Relevance to Target Compound |
---|---|---|
3-position EWG on phenyl | Increased potency | Modification of pyridine ring at corresponding positions may enhance activity |
4-position substitution | Decreased potency | Suggests caution with modifications at certain positions |
3,4-disubstitution with 3-EWG | Restored activity | Indicates complex electronic effects impact biological activity |
Variation of ketone to amide | Maintained activity | Suggests methanamine group might be modifiable without activity loss |
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